
Cyclotridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotridecane is an organic compound with the chemical formula C₁₃H₂₆ . It is a cycloalkane, which means it is a saturated hydrocarbon with a ring structure consisting of thirteen carbon atoms. This compound is a medium-sized cycloalkane and is known for its stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclotridecane can be synthesized through various methods, including:
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of aromatic compounds. Aromatic compounds can be hydrogenated in the presence of a catalyst like nickel to form the corresponding cycloalkane .
Chemical Reactions Analysis
Types of Reactions: Cyclotridecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclotridecanone.
Reduction: It can be reduced to form this compound derivatives.
Substitution: this compound can undergo substitution reactions with halogens in the presence of light or a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Halogens like chlorine or bromine can be used in the presence of light or a catalyst like iron bromide.
Major Products:
Oxidation: Cyclotridecanone
Reduction: this compound derivatives
Substitution: Halogenated this compound
Scientific Research Applications
Cyclotridecane has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the properties and reactions of medium-sized cycloalkanes.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives.
Industry: this compound is used in the synthesis of other chemical compounds and materials .
Mechanism of Action
The mechanism of action of cyclotridecane involves its interaction with various molecular targets and pathways. As a cycloalkane, it can interact with enzymes and other proteins, potentially affecting their function. The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
- Cyclododecane (C₁₂H₂₄)
- Cyclotetradecane (C₁₄H₂₈)
Cyclotridecane’s unique properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
295-02-3 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
cyclotridecane |
InChI |
InChI=1S/C13H26/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-13H2 |
InChI Key |
UEVXKGPJXXDGCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13116375.png)
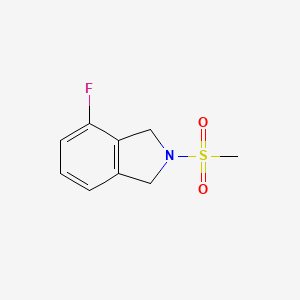
![7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13116391.png)
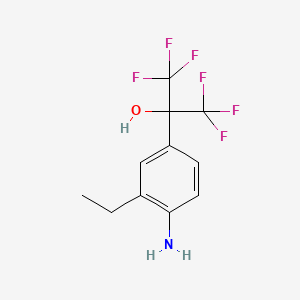

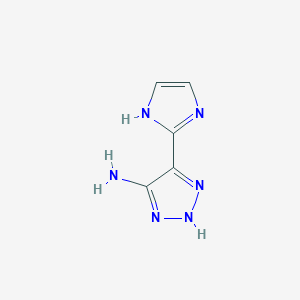
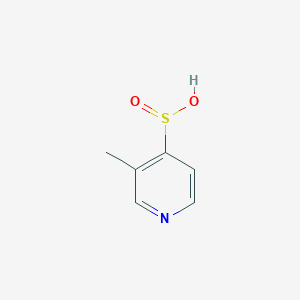
![1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-](/img/structure/B13116438.png)
![[(2S,3R,5S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13116444.png)
![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)
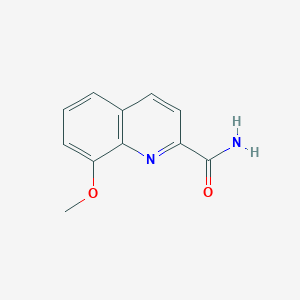

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)
